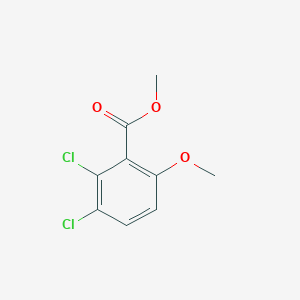

Methyl 2,3-dichloro-6-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dichloro-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQOXAXFFABJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Methyl 2,3 Dichloro 6 Methoxybenzoate

Reactions Involving the Ester Functional Group

The methyl ester group is a primary site for chemical modification in Methyl 2,3-dichloro-6-methoxybenzoate. Its reactivity is influenced by the adjacent ortho-substituents, which can sterically hinder the approach of nucleophiles to the carbonyl carbon and electronically modulate its electrophilicity.

Hydrolytic Cleavage and Saponification

The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental organic reaction, typically catalyzed by acid or base. For this compound, this transformation yields 2,3-dichloro-6-methoxybenzoic acid and methanol (B129727).

Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. However, the presence of the ortho-methoxy group and the ortho-chlorine atom creates significant steric hindrance, which can impede this attack. Consequently, more strenuous reaction conditions are generally required compared to unhindered esters like methyl benzoate (B1203000). rsc.orgquora.com Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, have shown that they are resistant to hydrolysis under standard conditions and may require forcing conditions like concentrated sulfuric acid. rsc.org

A relevant analogue, the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), is produced via the hydrolysis of its methyl ester, which is structurally similar to the title compound. This industrial process is often carried out at elevated temperatures, ranging from 50 °C to 130 °C, to drive the reaction to completion. google.com Research into "green" chemistry has demonstrated that high-temperature water (200–300 °C), sometimes in the presence of a mild base like 2% KOH, can effectively achieve quantitative saponification of even highly hindered methyl benzoates within 30 minutes. rsc.orgpsu.edu This method enhances the nucleophilicity of the alkaline solution and overcomes the steric barriers. psu.edu

Table 1: Conditions for Hydrolysis of Sterically Hindered Methyl Benzoates

| Ester Substrate | Reagent/Conditions | Product | Yield | Reference |

| Methyl 2,4,6-trimethylbenzoate | H₂O, 300 °C, 2 h | 2,4,6-Trimethylbenzoic acid | 42% | rsc.org |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200 °C, 0.5 h | 2,4,6-Trimethylbenzoic acid | 98% | rsc.org |

| Methyl 3,6-dichloro-2-methoxybenzoate (B1229588) | Base, 50-130 °C | 3,6-Dichloro-2-methoxybenzoic acid | High | google.com |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O/Methanol, reflux 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |

Amidation and Transamidation Reactions

The conversion of esters to amides, known as amidation, is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This reaction typically involves the nucleophilic attack of an amine on the ester's carbonyl carbon. As with hydrolysis, the steric hindrance in this compound poses a challenge for direct amidation, often necessitating catalysts or activated reagents.

While specific studies on the amidation of this compound are not prominent in the literature, general methods for the amidation of methyl benzoates are applicable. For instance, direct amidation can be achieved under solvent-free conditions using heterogeneous catalysts like niobium(V) oxide (Nb₂O₅), which has shown high activity for a wide range of esters and amines. Another approach involves using a superbasic medium, such as DMSO/t-BuOK, which can significantly enhance the reaction rate.

For particularly challenging substrates, silylating agents can be employed. Reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in the presence of imidazole (B134444) have been shown to activate the carboxyl group of amino acids while simultaneously protecting the amino group, facilitating amidation in high yields with minimal side reactions. researchgate.netorganic-chemistry.org Such a method could potentially be adapted for the amidation of sterically hindered benzoates with various primary and secondary amines.

Table 2: Selected Methods for Amidation of Esters

| Ester Substrate | Amine | Reagents/Conditions | Product Type | Reference |

| Methyl Benzoate | Aniline | Nb₂O₅, solvent-free | N-Phenylbenzamide | |

| Methyl 3-methylbenzoate | 4-Methylaniline | t-BuOK, DMSO | N-(p-tolyl)-3-methylbenzamide | |

| Generic α-Amino Acid | Various Amines | MTFPSCl₂, Imidazole | α-Amino Acid Amide | researchgate.netorganic-chemistry.org |

Reduction Processes of the Carbonyl Moiety

The ester functional group can be reduced to a primary alcohol. In the case of this compound, reduction would yield (2,3-dichloro-6-methoxyphenyl)methanol. The choice of reducing agent is critical for achieving this transformation, especially concerning chemoselectivity.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to alcohols. doubtnut.com LiAlH₄ would be expected to readily reduce the ester group of the title compound. Importantly, LiAlH₄ does not typically reduce aryl halides, meaning the two chlorine atoms on the aromatic ring should remain intact during the reaction, leading to the selective formation of the corresponding benzyl (B1604629) alcohol.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. doubtnut.com However, its reactivity can be enhanced. For example, the slow addition of methanol to a mixture of an ester and NaBH₄ can achieve reduction to the alcohol, with yields reported around 80% for some aromatic esters. sciencemadness.org This method offers a more chemoselective and safer alternative to LiAlH₄.

Table 3: Reagents for the Reduction of Aromatic Esters

| Ester Substrate | Reagent | Product | Notes | Reference |

| Methyl benzoate | LiAlH₄ | Benzyl alcohol | Strong, non-selective reducing agent | doubtnut.com |

| Methyl benzoate | NaBH₄ | No reaction | Mild reagent, does not reduce esters under standard conditions | doubtnut.com |

| Methyl 4-formylbenzoate | NaBH₄, Ethanol (B145695) | Methyl 4-(hydroxymethyl)benzoate | Selectively reduces aldehyde over ester | |

| Methyl 3,4,5-trimethoxybenzoate | NaBH₄, slow addition of Methanol | (3,4,5-trimethoxyphenyl)methanol | Enhanced reactivity allows ester reduction | sciencemadness.org |

Reactions at the Aromatic Ring System

The dichlorinated aromatic ring of this compound is the site of other important transformations. The electronic nature of the ring is complex, being influenced by the electron-withdrawing chloro and ester groups and the electron-donating methoxy (B1213986) group. This substitution pattern dictates the feasibility and regioselectivity of reactions such as nucleophilic aromatic substitution.

Investigation of Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (S_NAr) is a key reaction for modifying halogenated aromatic rings. It proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. For an S_NAr reaction to be favorable, the ring must be "activated" by electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.

In this compound, the methyl ester group (-COOCH₃) is an EWG, while the methoxy group (-OCH₃) is electron-donating via resonance. The two chlorine atoms serve as potential leaving groups.

C2-Cl: This chlorine is ortho to the strongly activating ester group. This position is therefore a prime candidate for nucleophilic attack.

C3-Cl: This chlorine is meta to the ester group, receiving less activation from it.

Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the C2-Cl. Studies on related 2,6-dichloropyridines substituted with an EWG at the 3-position show high regioselectivity for substitution at the chlorine ortho to the EWG when reacted with alkali metal alkoxides. researchgate.net This selectivity is often driven by the coordination of the alkali metal to the EWG and the incoming nucleophile, favoring a cyclic transition state. researchgate.net Strong nucleophiles such as alkoxides (e.g., NaOMe, NaOtBu) or amines in aprotic solvents would be expected to displace the C2-Cl of this compound.

Table 4: Regioselectivity in S_NAr Reactions of Dihaloarenes

| Substrate | Nucleophile | Conditions | Major Product | Regioselectivity (ortho:para/meta) | Reference |

| 2,6-Dichloro-3-nitropyridine | Sodium methoxide (B1231860) | Toluene | 2-Methoxy-6-chloro-3-nitropyridine | >98:2 (ortho to NO₂) | researchgate.net |

| 2,6-Dichloro-3-nitropyridine | Sodium tert-butoxide | Toluene | 2-tert-Butoxy-6-chloro-3-nitropyridine | >98:2 (ortho to NO₂) | researchgate.net |

| 1,2-Dichloro-4-nitrobenzene | Sodium methoxide | Methanol | 2-Chloro-5-nitroanisole | Substitution para to NO₂ |

Radical-Mediated Transformations and Single-Electron Transfer Processes

Radical reactions offer alternative pathways for functionalizing aromatic compounds. While there is a lack of specific research on radical-mediated transformations of this compound, inferences can be drawn from related systems.

One common radical reaction is benzylic halogenation. While the title compound lacks a benzylic C-H bond, the existence of compounds like Methyl 2-(bromomethyl)-6-methoxybenzoate suggests that if a methyl group were present on the ring, it could be a target for radical bromination using reagents like N-bromosuccinimide (NBS) and a radical initiator. bldpharm.com

Reactions directly involving the aromatic chlorine substituents can also occur under radical or single-electron transfer (SET) conditions. For instance, reductive dechlorination can sometimes be achieved using radical-based methods, although these are less common than nucleophilic or transition-metal-catalyzed approaches. The metabolism of polychlorinated biphenyls (PCBs) by certain enzymes involves dioxygenase attack, which is a type of radical-mediated process, leading to the eventual conversion to chlorinated benzoates. nih.gov This indicates that under specific enzymatic or biomimetic conditions, the chlorinated ring system is susceptible to oxidative radical attack. nih.gov However, without specific studies, predicting the outcome of such reactions on this compound remains speculative.

Electrophilic Aromatic Substitution (EAS) Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is dictated by the combined electronic and steric effects of its three substituents: two chloro groups and a methoxy group. These substituents influence the positions at which an incoming electrophile will attack. pressbooks.puborganicchemistrytutor.comwizeprep.com

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comwizeprep.com It possesses lone pair electrons on the oxygen atom that can be donated to the aromatic ring through resonance. organicchemistrytutor.comyoutube.com This donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

In this compound, the positions on the aromatic ring are C4 and C5. The directing effects of the substituents are as follows:

The -OCH₃ group at C6 strongly directs electrophiles to the C5 position (ortho) and the C3 position (para), which is already substituted.

The -Cl group at C2 directs towards the C3 (already substituted) and C5 positions.

The -Cl group at C3 directs towards the C2 (already substituted) and C4 positions.

Considering these influences, the C5 position is strongly activated by the powerful methoxy group. The C4 position is activated by one chloro group but is meta to the strong activating methoxy group, making it less favored. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is ortho to the strongly activating methoxy group and also influenced by the directing effect of the C2-chloro group. Steric hindrance from the adjacent substituents could also play a role in the reaction's feasibility and yield. youtube.com

Transformations of Halogen and Methoxy Substituents

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The chloro substituents on this compound are amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. Aryl chlorides are known to be less reactive than aryl bromides or iodides, often requiring more robust catalyst systems. harvard.eduresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester. nih.govlibretexts.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov For less reactive aryl chlorides, the choice of ligand is critical. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos or Buchwald's biaryl phosphine ligands, are often employed to facilitate the challenging oxidative addition step. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, which is necessary to activate the boronic acid for transmetalation. organic-chemistry.org Recent advancements have enabled the Suzuki-Miyaura coupling of electron-poor aryl chlorides, like those in the target molecule, under aqueous conditions and with very low catalyst loadings. rsc.org

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organotin reagent (organostannane). wikipedia.org Similar to the Suzuki coupling, it proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. harvard.edu While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.org Specialized catalyst systems have been developed to improve the efficiency of Stille couplings with aryl chlorides. researchgate.netresearchgate.net Additives like copper(I) salts can accelerate the reaction rate significantly. harvard.edu

Table 1: Comparison of Suzuki and Stille Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Boronic acids/esters nih.gov | Organostannanes wikipedia.org |

| Toxicity of Reagent | Low nih.gov | High wikipedia.org |

| Catalyst System | Pd(0) with electron-rich ligands (e.g., XPhos, PCy₃) organic-chemistry.org | Pd(0) or Pd(II) sources, often with phosphine ligands harvard.edu |

| Additives/Base | Base required (e.g., K₂CO₃, CsF) organic-chemistry.org | Often base-free; Cu(I) salts can be used as co-catalysts harvard.edu |

| Byproducts | Boron-based salts | Tin halides wikipedia.org |

Selective Demethylation and Alkyl Ether Cleavage

The methoxy group (-OCH₃) on the aromatic ring can be cleaved to form a hydroxyl group (-OH), a transformation known as demethylation or ether cleavage. wikipedia.orgrsc.org This reaction is important for modifying the electronic and functional properties of the molecule. Various reagents can achieve this, with selectivity depending on the reaction conditions and the presence of other functional groups. rsc.orgnih.gov

Common reagents for aryl methyl ether cleavage include:

Boron Tribromide (BBr₃): This is a highly effective and widely used Lewis acid for cleaving aryl methyl ethers. rsc.org The reaction typically proceeds under mild conditions and is often highly selective, tolerating other functional groups like esters. rsc.orgnih.gov The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov

Aluminum Halides (AlCl₃, AlI₃): Aluminum chloride, often in combination with a nucleophilic scavenger like ethanethiol, can selectively demethylate aryl ethers. rsc.org Aluminum iodide is a stronger Lewis acid and can effect cleavage at lower temperatures or shorter reaction times. rsc.org

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl methyl ethers, but typically require harsh conditions such as high temperatures. rsc.orgreddit.com These conditions may not be suitable for substrates with sensitive functional groups.

Thiolates: Nucleophilic demethylation can be achieved using sodium or potassium salts of thiols (thiolates) in polar aprotic solvents like DMF. researchgate.net Odorless long-chain thiols have been developed to make this method more practical. researchgate.net

Table 2: Common Reagents for Aryl Ether Demethylation

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Boron Tribromide (BBr₃) | DCM, 0°C to RT nih.gov | High efficiency, mild conditions, good selectivity rsc.org | Moisture sensitive, corrosive |

| Aluminum Chloride (AlCl₃) | With scavenger (e.g., EtSH) rsc.org | Good for substrates with other carbonyls rsc.org | Requires stoichiometric amounts |

| Pyridinium Hydrochloride | Neat, molten at ~180-220°C wikipedia.org | Inexpensive | Very harsh conditions, potential for side reactions reddit.com |

| Thiolates (e.g., NaSEt) | DMF, reflux | Effective for nucleophilic cleavage | Foul odor of simple thiols, harsh conditions researchgate.net |

Mechanistic Studies of Reaction Pathways

Detailed Reaction Mechanisms of Electron Transfer Reactions (e.g., SRN1)

The substitution of the chloro groups on this compound can also proceed through a radical-nucleophilic aromatic substitution (Sʀɴ1) mechanism. wikipedia.org This pathway is distinct from the more common nucleophilic aromatic substitution (SɴAr) and does not require strong electron-withdrawing groups for activation. wikipedia.orgnptel.ac.in The Sʀɴ1 mechanism is a chain reaction initiated by a single electron transfer (SET). youtube.com

The key steps of the Sʀɴ1 mechanism are:

Initiation: The aryl halide accepts an electron from an initiator (which can be a solvated electron, a photochemical source, or an electrochemical source) to form a radical anion. wikipedia.orgdalalinstitute.com

Propagation:

The radical anion fragments, losing a halide ion to form an aryl radical. wikipedia.org

This aryl radical then reacts rapidly with a nucleophile to form a new radical anion.

This new radical anion transfers its extra electron to a new molecule of the starting aryl halide, forming the final product and regenerating the initial radical anion to continue the chain. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical is quenched, for instance, by abstracting a hydrogen atom from the solvent. wikipedia.org

For this compound, an Sʀɴ1 reaction would involve the formation of a dichloromethoxybenzoyl radical, which would then be trapped by a nucleophile. This pathway offers an alternative for substitution reactions where traditional SɴAr conditions are ineffective. researchgate.net

Kinetics and Thermodynamics of Key Transformations

The study of kinetics and thermodynamics provides crucial insights into the feasibility, rate, and energy profile of chemical reactions involving this compound.

Kinetics: The rates of the transformations discussed are highly dependent on several factors, including catalyst, solvent, temperature, and substrate concentration.

Demethylation: The kinetics of demethylation depend heavily on the reagent used. Reactions with BBr₃ are typically fast, even at low temperatures. nih.gov In contrast, methods using protic acids or thiolates often require elevated temperatures and longer reaction times, indicating higher activation energy barriers. rsc.orgresearchgate.net

Thermodynamics: Thermodynamic analysis determines the spontaneity and position of equilibrium for a given reaction.

Cross-Coupling Reactions: Suzuki-Miyaura couplings are generally thermodynamically favorable, leading to the formation of stable biaryl products. acs.org

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

The precise arrangement of atoms and functional groups in Methyl 2,3-dichloro-6-methoxybenzoate is determined using a combination of advanced spectroscopic methods. These techniques provide detailed information on the chemical environment of each atom, allowing for unambiguous structural assignment.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and methyl ester groups. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. The protons of the ester's methyl group and the methoxy group would each appear as a singlet, with their chemical shifts being characteristic of these functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.5 | Doublet | 1H |

| Aromatic CH | 6.8 - 7.5 | Doublet | 1H |

| OCH₃ (ester) | ~3.9 | Singlet | 3H |

| OCH₃ (methoxy) | ~3.8 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (both those bonded to hydrogen and those substituted), and the carbons of the methoxy and methyl ester groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165 - 175 |

| Aromatic C-Cl | 125 - 140 |

| Aromatic C-Cl | 125 - 140 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-COOCH₃ | 120 - 135 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-H | 110 - 130 |

| OCH₃ (ester) | ~52 |

| OCH₃ (methoxy) | ~56 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the signals for the aromatic C-H units and the methyl groups of the ester and methoxy functionalities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the placement of the substituents on the benzene ring by showing correlations between the methoxy protons and the carbon to which the methoxy group is attached, as well as correlations between the aromatic protons and the neighboring carbons.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would appear in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester and Methoxy) | 1000 - 1300 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C-Cl Stretch | < 800 | Medium to Strong |

Note: Predicted values are based on typical frequencies for similar functional groups.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show bands for the various functional groups. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibrations of the molecule, which may be weak in the FTIR spectrum, can be more prominent in the Raman spectrum. The C-Cl bonds are also expected to produce characteristic Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a chemical formula of C₉H₈Cl₂O₃, the theoretical exact mass can be calculated.

In a practical application of HRMS for detecting related compounds, a study on the chemical profiling of coastal aquifers utilized high-resolution mass spectrometry (HRMS) to identify various organic compounds. ncsu.edu Among the chemicals detected was Methyl 2,3-dichlorobenzoate, highlighting the utility of HRMS in environmental monitoring and the identification of specific isomers in complex mixtures. ncsu.edu

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 235.06 g/mol |

| Exact Mass | Calculated from isotopic masses |

This table presents theoretical values.

Table 2: Potential Mass Spectrometry Fragments for Dichloromethoxybenzoate Isomers

| Fragment Ion (m/z) | Potential Lost Group(s) |

| [M]+ | None (Molecular Ion) |

| [M-31]+ | Loss of a methoxy radical (•OCH₃) |

| [M-59]+ | Loss of a carbomethoxy radical (•COOCH₃) |

| [M-35/37]+ | Loss of a chlorine radical (•Cl) |

| [M-Cl-CO]+ | Sequential loss of chlorine and carbon monoxide |

This table is illustrative and based on general fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structural Determination

To date, a single crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. The successful application of this technique would first require the growth of single crystals of sufficient quality. If such crystals were obtained, X-ray diffraction analysis would yield the precise atomic coordinates within the crystal's unit cell.

A crystallographic study of this compound would reveal its preferred solid-state conformation. Key parameters of interest would be the dihedral angles between the plane of the benzene ring and the methoxy and ester functional groups. Steric hindrance between the ortho and meta substituents would likely influence these angles, potentially causing the functional groups to be twisted out of the plane of the aromatic ring to minimize repulsive interactions.

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, one could anticipate several types of interactions:

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with electronegative atoms (like the oxygen atoms of the ester or methoxy groups) on neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, although these might be offset due to the substitution pattern.

A detailed crystallographic analysis would quantify the distances and geometries of these interactions, providing a comprehensive understanding of the supramolecular assembly of the compound in the solid state.

Computational and Theoretical Studies of Methyl 2,3 Dichloro 6 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for studying medium-sized organic molecules. It offers a favorable balance between computational cost and accuracy. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, is a widely employed method for such calculations.

For "Methyl 2,3-dichloro-6-methoxybenzoate," a geometry optimization would be performed using a method like B3LYP to locate the minimum energy structure on the potential energy surface. This process iteratively adjusts the atomic coordinates to find the most stable arrangement of the atoms. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a vibrational frequency analysis is typically carried out. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides the theoretical infrared (IR) and Raman active vibrational modes. These computed frequencies correspond to specific molecular motions, such as the stretching of the C=O bond in the ester group, C-Cl stretching, and various bending and torsional modes of the aromatic ring and its substituents.

Hypothetical Optimized Geometry Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-CH₃ (ester) | ~1.45 Å | |

| C-Cl (ortho) | ~1.74 Å | |

| C-Cl (meta) | ~1.73 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| Bond Angles | ||

| O=C-O (ester) | ~124° | |

| C-O-C (ester) | ~117° | |

| C-C-Cl (ortho) | ~121° | |

| C-C-O (methoxy) | ~118° | |

| Dihedral Angles | ||

| C-C-C=O (ester) | ~0° or ~180° | |

| C-C-O-C (methoxy) | ~0° or ~180° | |

| Note: This table is populated with typical, hypothetical values for illustrative purposes, as specific published data for this exact molecule is not available. |

While DFT is a workhorse, other computational methods can offer complementary information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without empirical parameters. pbworks.com Although computationally more demanding, they can be used to benchmark DFT results.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for very large molecules where DFT or ab initio methods would be too costly. pbworks.com However, their accuracy is highly dependent on the parameterization for the specific class of molecules being studied. For a molecule like "this compound," these methods would likely be less accurate than DFT for detailed analysis.

The choice of basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For substituted aromatic compounds, Pople-style basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are commonly used. nih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron density around atoms, which is important for capturing the effects of electronegative atoms like chlorine and oxygen. Diffuse functions (++) are important for describing anions or systems with lone pairs of electrons.

A typical computational protocol for "this compound" would involve geometry optimization and frequency calculation using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. nih.gov To model the behavior in solution, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated.

Prediction and Correlation of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. This method, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

For "this compound," GIAO calculations would predict the chemical shifts for the aromatic protons, the methoxy (B1213986) protons, and the ester methyl protons, as well as for all the carbon atoms in the molecule. These predictions are sensitive to the molecular geometry and electronic environment, making them a good test of the quality of the computational model. Deviations between predicted and experimental shifts can often be explained by conformational changes or solvent effects not fully captured by the model.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (GIAO-B3LYP/6-311++G(d,p))

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165-170 |

| C-Cl (ortho) | ~128-132 |

| C-Cl (meta) | ~125-129 |

| C-OCH₃ (methoxy) | ~150-155 |

| Aromatic C-H | ~110-115 |

| Aromatic C (ipso to ester) | ~130-135 |

| O-CH₃ (methoxy) | ~55-60 |

| O-CH₃ (ester) | ~50-55 |

| Note: This table is populated with typical, hypothetical values for illustrative purposes, as specific published data for this exact molecule is not available. |

As mentioned, DFT calculations provide a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve the agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor. These scaling factors are specific to the level of theory (functional and basis set) used.

For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of around 0.96-0.98 is often applied to the calculated frequencies. The scaled theoretical vibrational spectrum can then be compared directly with an experimental IR or Raman spectrum, aiding in the assignment of the observed vibrational bands to specific molecular motions.

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

No specific data from TD-DFT calculations for this compound, including its maximum absorption wavelengths (λmax), oscillator strengths, or the nature of its electronic transitions, are available in the current body of scientific literature. Such studies are crucial for understanding the electronic structure and potential photochemical behavior of the compound.

Analysis of Electronic Descriptors and Reactivity

A detailed analysis of the electronic descriptors and reactivity of this compound, which would provide insights into its chemical behavior, is not currently available.

There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO energy gap is a key parameter for assessing a molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported. This analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species.

Specific Natural Bond Orbital (NBO) analysis to investigate charge transfer and electron delocalization within the this compound molecule is not found in the literature. NBO analysis provides a detailed understanding of bonding interactions and intramolecular electronic communication.

Calculations of global and local reactivity descriptors, such as Fukui functions, for this compound are not available. These descriptors are essential for quantitatively predicting the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Computational Studies of Intermolecular Interactions and Crystal Lattices

There are no computational studies on the intermolecular interactions and crystal lattice of this compound. Such studies would be vital for understanding its solid-state properties and polymorphism.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than all other molecules in the crystal. The resulting surface is unique for each molecule in a given crystal environment.

The analysis generates a three-dimensional surface colored to represent different properties, most commonly the normalized contact distance (dnorm). The dnorm value is calculated based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms.

Red regions on the dnorm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, typically representing hydrogen bonds or other strong interactions.

White regions show contacts that are approximately equal to the van der Waals radii.

Blue regions signify contacts that are longer than the van der Waals radii.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the significance of various weak interactions, such as halogen bonding (C-Cl···O or C-Cl···Cl), hydrogen bonding (C-H···O), and van der Waals forces in the stabilization of its crystal structure.

Table 1: Illustrative Data Table for Hirshfeld Surface Analysis of a Hypothetical Halogenated Benzoate (B1203000)

Since specific data for this compound is unavailable, the following table illustrates the kind of data that would be generated from such an analysis for a similar molecule. The values are purely for illustrative purposes.

| Intermolecular Contact | Contribution (%) |

| H···H | 40.5 |

| Cl···H | 25.2 |

| O···H | 18.8 |

| C···H | 9.5 |

| Cl···Cl | 3.0 |

| C···C | 1.5 |

| Other | 1.5 |

Energy Decomposition Analysis of Non-Covalent Interactions

Energy decomposition analysis (EDA) is a quantum chemical method used to break down the total interaction energy between molecules into physically meaningful components. This analysis provides a deeper understanding of the nature and strength of the non-covalent interactions that hold molecules together in a crystal or a complex.

Typically, the total interaction energy (ΔEint) is decomposed into several terms, which can vary slightly depending on the specific EDA scheme employed (e.g., Symmetry-Adapted Perturbation Theory (SAPT), a common choice for such analyses). The primary components are:

Electrostatic Energy (ΔEelec): This term arises from the classical Coulombic interaction between the static charge distributions of the interacting molecules. It can be attractive or repulsive.

Exchange (or Pauli Repulsion) Energy (ΔEexch): This is a purely quantum mechanical effect that arises from the requirement that the wavefunction of the combined system must be antisymmetric with respect to the exchange of electrons. It is a strongly repulsive term at short intermolecular distances.

Induction (or Polarization) Energy (ΔEind): This component accounts for the stabilization that occurs when the charge distribution of one molecule is distorted by the electric field of another, and vice versa.

Dispersion Energy (ΔEdisp): This is another quantum mechanical effect, arising from the correlated fluctuations of electrons in the interacting molecules. It is always an attractive force and is crucial for describing van der Waals interactions.

Table 2: Illustrative Energy Decomposition Analysis Data for a Hypothetical Dimer of a Halogenated Benzoate

As no specific EDA data for this compound has been published, the following table provides a hypothetical example of the results from such a study. The values are for illustrative purposes only and are given in kilocalories per mole (kcal/mol).

| Energy Component | Energy (kcal/mol) |

| Electrostatic (ΔEelec) | -8.5 |

| Exchange (ΔEexch) | 10.2 |

| Induction (ΔEind) | -2.1 |

| Dispersion (ΔEdisp) | -6.8 |

| Total Interaction Energy (ΔEint) | -7.2 |

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

Methyl 2,3-dichloro-6-methoxybenzoate has established its utility as a fundamental precursor in the synthesis of a variety of complex organic molecules. Its distinct substitution pattern, featuring two chlorine atoms and a methoxy (B1213986) group on the benzene (B151609) ring, provides multiple reactive sites for further chemical transformations.

Precursor in the Synthesis of Agrochemicals and Specialty Chemicals

While specific, direct applications of this compound in the large-scale production of commercial agrochemicals are not extensively documented in publicly available literature, its structural relative, methyl 3,6-dichloro-2-methoxybenzoate (B1229588), is a known intermediate in the synthesis of the herbicide Dicamba. google.com Dicamba, or 3,6-dichloro-2-methoxybenzoic acid, is a widely used herbicide that controls broadleaf weeds. google.com The synthesis of Dicamba involves the methylation of 3,6-dichlorosalicylic acid to its methyl ester, which is subsequently hydrolyzed to the final product. google.com The structural similarities between these compounds highlight the potential of chlorinated methoxybenzoate esters as key components in the agrochemical industry.

The synthesis of specialty chemicals often relies on building blocks with unique functional group arrangements. The presence of chlorine and methoxy groups on the aromatic ring of this compound makes it a valuable starting material for creating compounds with tailored electronic and steric properties for various applications.

Building Block for Pharmaceutical Intermediates

The core structure of this compound is found within various molecules of pharmaceutical interest. Although direct synthetic routes from this specific compound to marketed drugs are not always explicitly detailed, related structures serve as crucial intermediates. For instance, substituted dichlorobenzoic acids are used in the synthesis of new anticancer drug intermediates. patsnap.com One patented method describes the use of 2,6-dichlorobenzoic acid as a starting material to produce methyl 2-fluoro-3-aminobenzoate, a key intermediate for novel anticancer agents. patsnap.com This underscores the importance of dichlorinated benzoic acid derivatives in medicinal chemistry.

Furthermore, a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, is a key intermediate in the synthesis of a 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid derivative, highlighting the utility of methoxy-substituted aromatic esters in the development of complex pharmaceutical compounds. nih.gov

Integration into Macrocyclic and Polymeric Architectures

Currently, there is limited specific information in the scientific literature detailing the direct integration of this compound into macrocyclic and polymeric structures. However, the fundamental reactivity of its functional groups—the ester, the methoxy group, and the chloro-substituted aromatic ring—suggests its potential utility in these areas. The chlorine atoms can participate in cross-coupling reactions, a common strategy for forming the large rings characteristic of macrocycles. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in macrolactonization reactions. In polymer science, di-functional monomers are essential, and while this compound is not a traditional di-functional monomer, its reactive sites could potentially be exploited for the synthesis of specialized polymers with unique properties.

Utilization in Reaction Development and Catalyst Design

The unique electronic and steric properties of this compound make it a valuable tool for chemists developing new synthetic methodologies and catalytic systems.

As a Substrate for Novel Organic Transformations

The chloro-substituted aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. Reactions such as the Suzuki-Miyaura coupling and the Heck reaction allow for the formation of new carbon-carbon bonds at the positions of the chlorine atoms. wikipedia.orgresearchgate.net The Heck reaction, for instance, involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst to form a substituted alkene. wikipedia.org The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron compound with a halide. researchgate.net

While specific studies detailing novel transformations with this compound as the primary substrate are not abundant, its structure is representative of the types of challenging substrates used to test the limits and expand the scope of new catalytic systems. The electron-withdrawing nature of the chlorine and ester groups, combined with the electron-donating effect of the methoxy group, presents a unique electronic environment that can influence the efficiency and selectivity of these transformations.

Ligand or Pre-Ligand in Transition Metal Catalysis

There is currently no significant body of research indicating the use of this compound or its derivatives as ligands or pre-ligands in transition metal catalysis. Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability. They typically contain donor atoms such as phosphorus, nitrogen, or oxygen that can coordinate to the metal center. While the oxygen atoms of the ester and methoxy groups in this compound could theoretically coordinate to a metal, this compound is not a typical ligand scaffold. The development of new ligands is an active area of research, and it is conceivable that derivatives of this compound could be explored for such applications in the future.

Biological Activity Studies (Non-Clinical, Mechanistic, and Research Tool Focus)

In another study, novel azinane triazole-based derivatives were synthesized and showed effective inhibition against several enzymes, including acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov The inhibitory concentration (IC₅₀) values varied with the substitution pattern on the phenyl ring of the derivatives. nih.gov These examples underscore the principle that ester-containing compounds can be tailored to achieve potent and selective enzyme inhibition, a research avenue that could theoretically include compounds like this compound. The hydrolytic stability of the ester group, which can be influenced by electronic and steric factors from substituents like chlorine and methoxy groups, is also a critical factor in its potential as an enzyme inhibitor. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally-Related Ester Compounds (Note: Data presented is for analogous compounds, not this compound)

| Compound Class | Target Enzyme | Key Findings |

| Esters of 4-pyridylacetic acid | Human placental aromatase, Rat testicular 17α-hydroxylase/C17-20 lyase | Potency is highly dependent on the steric bulk of the alcohol moiety; borneyl and adamantyl esters were over 100 times more potent than aminoglutethimide (B1683760) against aromatase. nih.gov |

| Azinane triazole derivatives | Acetylcholinesterase (AChE), α-glucosidase, Urease, Butyrylcholinesterase (BChE) | Methyl phenyl-substituted derivatives were identified as potent inhibitors with IC₅₀ values in the micromolar to nanomolar range against various enzymes. nih.gov |

There is no specific literature detailing the use of this compound as a model compound for studying molecular interactions. However, the study of how small molecules, including benzoic acid derivatives, bind to proteins is a fundamental area of biochemical research. Proteins like human serum albumin (HSA) and bovine serum albumin (BSA) are often used as models to investigate these interactions, which are crucial for understanding the pharmacokinetics of drugs and other bioactive compounds. nih.govnih.gov

For example, studies on the interaction between 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with HSA have been conducted using fluorescence spectroscopy. nih.gov These studies determined binding constants and thermodynamic parameters (enthalpy and entropy changes), which suggested that the interactions were spontaneous and driven by hydrogen bonds and van der Waals forces. nih.gov Similarly, the binding of sodium benzoate (B1203000) to BSA has been investigated, revealing the formation of a ground-state complex. nih.gov

Computational methods, such as molecular docking, are also employed to predict the binding modes of ligands within protein structures. nih.gov Given its defined structure with multiple functional groups (ester, chloro, methoxy), this compound could theoretically serve as a model compound to probe the effects of halogen and methoxy substituents on binding affinity and specificity within a protein's binding pocket.

Table 2: Molecular Interaction Data for Analogous Benzoic Acid Derivatives with Serum Albumin (Note: Data presented is for analogous compounds, not this compound)

| Compound | Model Protein | Technique(s) | Key Findings |

| 4-Hydroxybenzoic acid (4-HBA) | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Spontaneous interaction occurred, likely driven by hydrogen bonds and Van der Waals forces. nih.gov |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | A dynamic quenching mechanism was primarily involved in the fluorescence quenching process. nih.gov |

| Sodium Benzoate (SB) | Bovine Serum Albumin (BSA) | Fluorescence, UV-vis, Molecular Docking | A ground-state SB-BSA complex was formed, with hydrogen bonding and van der Waals forces contributing to stability. nih.gov |

No studies were found that specifically evaluate the antifeedant activity of this compound. Antifeedant research aims to identify compounds that deter insects from feeding, offering a potential alternative to conventional insecticides. nih.govresearchgate.net This activity is highly structure-dependent.

Derivatization for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability, particularly for gas chromatography (GC) and mass spectrometry (MS). researchgate.netyoutube.com

The separation of isomers, such as positional isomers of chlorinated and methoxylated benzoates, can be challenging using standard chromatographic methods. While no specific derivatization protocols for this compound were found, general derivatization strategies are well-established for related functional groups. For carboxylic acids, which are precursors to esters, derivatization is common. Methods like methylation (e.g., using BF₃ in methanol (B129727) or (trimethylsilyl)diazomethane) or silylation (e.g., using BSTFA) convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester, respectively. nih.govsigmaaldrich.com These derivatization reactions improve peak shape and can enhance the separation of closely eluting isomers on a GC column. researchgate.netnih.gov

For an ester like this compound, which is already suitable for GC, derivatization might be employed if it were part of a complex mixture or if specific isomers needed to be resolved from interfering compounds. The choice of derivatizing agent and reaction conditions would need to be optimized for the specific analytical challenge. sigmaaldrich.com

Mass spectrometry is a powerful tool for structural elucidation, but differentiating positional isomers can be difficult because they often have identical molecular weights and similar fragmentation patterns under standard conditions like electron ionization (EI).

One advanced technique for differentiating halogenated benzoic acid isomers involves coordination with a metal ion followed by mass spectrometric analysis. A study demonstrated that positional isomers of chlorobenzoic acid could be discriminated based on the distinct fragmentation patterns of their thorium (IV) complexes in the gas phase. nih.gov The isomeric ThCl₄(C₆H₄XCO₂)⁻ ions (where X=Cl) generated unique product ions upon fragmentation, allowing for both qualitative differentiation and quantitative analysis of isomer mixtures without prior chromatographic separation. nih.gov

Another approach involves using different fragmentation techniques available in modern mass spectrometers, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD), which can sometimes generate diagnostic fragment ions unique to a specific isomer. lcms.cz The presence of chlorine atoms can also be a useful diagnostic tool in mass spectrometry, as the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1) results in a characteristic M+2 peak, confirming the number of chlorine atoms in the molecule or its fragments. libretexts.org While these techniques have not been specifically applied to this compound in the literature reviewed, they represent viable strategies for its isomeric analysis.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of Methyl 2,3-dichloro-6-methoxybenzoate is a primary area for future research. While direct synthetic procedures are not extensively documented, inspiration can be drawn from the synthesis of related compounds. For instance, the industrial preparation of dichlorobenzenes often involves the reaction of benzene (B151609) with chlorine in the presence of a Lewis acid catalyst, typically resulting in a mixture of isomers. nih.gov A key challenge will be to develop regioselective methods to achieve the desired 2,3-dichloro substitution pattern.

Future synthetic strategies could explore:

Greener Chlorination Methods: Moving beyond traditional chlorination, which often uses hazardous reagents, future work could focus on employing milder and more selective chlorinating agents.

Catalytic Approaches: The development of novel catalysts to direct the chlorination of a methoxybenzoate precursor to the desired positions would be a significant advancement. This could involve transition-metal catalysis or organocatalysis.

Sustainable Feedstocks: Investigating the synthesis from renewable starting materials would align with the principles of green chemistry.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Chlorination of Methyl 6-methoxybenzoate | Potentially straightforward | Poor regioselectivity leading to isomeric mixtures |

| Esterification of 2,3-dichloro-6-methoxybenzoic acid | High regioselectivity | Availability and synthesis of the carboxylic acid precursor |

| Cross-coupling Reactions | High control over substitution pattern | Multi-step synthesis, catalyst cost and removal |

Advanced Characterization Techniques for Structural Insights

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its properties and reactivity. Future research should prioritize its characterization using a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR data for the specific title compound is not readily available, the 1H NMR spectrum of the related compound 2,3-dichloroanisole (B143163) shows signals in the aromatic region that can be used as a reference for predicting the chemical shifts of the aromatic protons in this compound. chemicalbook.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning all proton and carbon signals.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would be invaluable for understanding its physical properties and for computational modeling.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential to confirm the elemental composition and molecular weight of the synthesized compound.

In-depth Exploration of Reactivity and Reaction Mechanisms

The interplay of the chloro, methoxy (B1213986), and ester substituents on the aromatic ring is expected to give this compound a unique reactivity profile.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atoms and the ester group may render the aromatic ring susceptible to nucleophilic attack, although the methoxy group is an activating group. numberanalytics.com Mechanistic studies could elucidate the preferred sites of substitution and the kinetics of such reactions.

Hydrolysis of the Ester: The rate of hydrolysis of the methyl ester group will be influenced by the electronic effects of the ring substituents. numberanalytics.com Studies on the hydrolysis under acidic and basic conditions would provide valuable kinetic and mechanistic data.

Reactions at the Methoxy Group: The methoxy group could be a site for ether cleavage reactions, providing a route to the corresponding phenol (B47542) derivative.

Steric Hindrance: The presence of substituents ortho to the ester group may introduce steric hindrance, which can influence the rate and feasibility of reactions at the carbonyl center. numberanalytics.comacs.org

Computational Design and Prediction of Novel Analogues

Computational chemistry offers a powerful toolset for predicting the properties of this compound and for designing novel analogues with tailored functionalities.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the molecule. nih.gov This would provide valuable insights that complement experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies: For a series of newly synthesized analogues, QSAR modeling could be used to establish relationships between their structural features and their biological or chemical activities. niscpr.res.innih.govnih.govmdpi.com This approach can accelerate the discovery of compounds with desired properties.

Pharmacophore Modeling: If a particular biological target is identified, pharmacophore modeling can be used to design new analogues with improved binding affinity and selectivity. mdpi.com

Emerging Applications in Interdisciplinary Chemical Research

While specific applications for this compound have yet to be established, its structure suggests potential utility in several areas of interdisciplinary research.

Medicinal Chemistry: Substituted benzoic acids and their esters are common motifs in pharmacologically active compounds. nih.gov The unique substitution pattern of this compound could serve as a scaffold for the development of new therapeutic agents. Future research could involve screening this compound and its derivatives for various biological activities.

Materials Science: Aromatic esters can be used as building blocks for polymers and other functional materials. The presence of chlorine atoms could impart specific properties, such as flame retardancy or altered electronic characteristics, making it a candidate for incorporation into novel materials.

Agrochemicals: Many commercial herbicides and pesticides are halogenated aromatic compounds. google.commdpi.com The structural features of this compound make it a candidate for investigation in the development of new agrochemicals.

Q & A

Q. Table 1: Key Reaction Parameters for this compound Synthesis

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Ethyl 2-chloro-6-methoxybenzoate | Ethyl ester | 12 µM (Enzyme X) | |

| This compound | Dichloro substitution | 8 µM (Enzyme X) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.